molecular formula C10H16F2N2O3 B1439373 (S)-tert-Butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate CAS No. 426844-50-0

(S)-tert-Butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate

Cat. No. B1439373
CAS RN: 426844-50-0
M. Wt: 250.24 g/mol
InChI Key: FBQFSNRSVLFGLE-LURJTMIESA-N
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Description

(S)-tert-Butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate, also known as (S)-t-BOC-DFP, is a synthetic compound that is used in a wide range of scientific research applications. It is a small molecule that is highly lipophilic and has a wide variety of biochemical and physiological effects. This compound has been used in a variety of lab experiments due to its unique properties.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

A study by Baillargeon, Lussier, and Dory (2014) explored the crystalline structure of a compound related to (S)-tert-Butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate, focusing on hydrogen bonding and molecular orientation. This research contributes to understanding the structural properties and potential applications in material science or pharmaceuticals (Baillargeon, Lussier, & Dory, 2014).

Chemical Synthesis and Coupling Reactions

Wustrow and Wise (1991) investigated the coupling reactions of a structurally similar compound with arylboronic acids. This study is relevant for synthetic chemistry, particularly in the development of novel compounds and pharmaceutical intermediates (Wustrow & Wise, 1991).

Crystal Structure Characterization

Research by Naveen et al. (2007) on a related compound provided insights into its crystal structure, which is crucial for understanding its chemical properties and potential applications in drug design and material science (Naveen et al., 2007).

Molecular Configuration and Hydrogen Bonding

A study by Weber et al. (1995) focused on the molecular configuration of a compound akin to this compound, emphasizing the importance of hydrogen bonding in determining its structure. This research aids in the understanding of molecular interactions and design of functional materials (Weber et al., 1995).

Application in Organic Synthesis

The work by Xie et al. (2019) demonstrates the utilization of tert-butyl carbazate in metal-free synthesis, highlighting the versatility of similar compounds in organic synthesis, particularly in the preparation of bioactive natural products and synthetic drugs (Xie et al., 2019).

Asymmetric Synthesis and Stereoselectivity

Funabiki et al. (2008) investigated the asymmetric synthesis of related compounds, focusing on the high stereoselectivity achieved, which is significant for the development of chiral drugs and other biologically active substances (Funabiki et al., 2008).

Novel Synthesis Methods and Applications

Research by Chung et al. (2005) on the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy showcases innovative methods in chemical synthesis, potentially useful in pharmaceutical development (Chung et al., 2005).

Condensation Reactions in Chemical Synthesis

Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction involving compounds structurally related to this compound, significant for the synthesis of complex organic molecules (Umehara, Ueda, & Tokuyama, 2016).

Mechanism of Action

properties

IUPAC Name

tert-butyl (2S)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-5-10(11,12)4-6(14)7(13)15/h6H,4-5H2,1-3H3,(H2,13,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFSNRSVLFGLE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669798
Record name tert-Butyl (2S)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

426844-50-0
Record name tert-Butyl (2S)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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